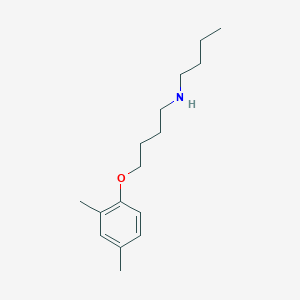

N-butyl-4-(2,4-dimethylphenoxy)butan-1-amine

Description

Properties

IUPAC Name |

N-butyl-4-(2,4-dimethylphenoxy)butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27NO/c1-4-5-10-17-11-6-7-12-18-16-9-8-14(2)13-15(16)3/h8-9,13,17H,4-7,10-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJPHRXXKVQHXMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCCCCOC1=C(C=C(C=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50367231 | |

| Record name | N-butyl-4-(2,4-dimethylphenoxy)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50367231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5541-43-5 | |

| Record name | N-butyl-4-(2,4-dimethylphenoxy)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50367231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of N-butyl-4-(2,4-dimethylphenoxy)butan-1-amine involves several steps. One common synthetic route includes the reaction of 2,4-dimethylphenol with butyl bromide to form 2,4-dimethylphenoxybutane. This intermediate is then reacted with butylamine under specific conditions to yield the final product. Industrial production methods often involve bulk manufacturing and custom synthesis to meet the demand for this compound .

Chemical Reactions Analysis

N-butyl-4-(2,4-dimethylphenoxy)butan-1-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the butyl group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

Pharmaceutical Applications

N-butyl-4-(2,4-dimethylphenoxy)butan-1-amine has been studied for its potential in drug development, particularly in the context of neurological disorders. Recent research has indicated that compounds with similar structures may exhibit antidepressant-like properties. For instance, a study highlighted the synthesis of a compound related to this compound and its evaluation in vitro for efficacy against depressive symptoms. The compound demonstrated a significant recovery percentage when incubated with liver microsomes, suggesting favorable pharmacokinetic properties compared to existing antidepressants like buspirone .

Case Study: Antidepressant Properties

- Compound: this compound

- Application: Evaluation for antidepressant-like effects

- Findings: Higher recovery percentage compared to buspirone, indicating potential as an effective antidepressant.

Agricultural Applications

The compound is also being investigated for its role as a pesticide or herbicide. Its structural characteristics may allow it to function effectively in disrupting biological processes in pests while being less harmful to crops. Research into similar compounds has shown their effectiveness in agricultural settings, leading to the hypothesis that this compound could be synthesized for similar uses.

Potential Agricultural Uses:

- Pest Control: Development of new formulations targeting specific pests.

- Herbicide Development: Exploration of efficacy against common agricultural weeds.

Materials Science Applications

In materials science, this compound can serve as a precursor for creating advanced materials. Its properties may contribute to the development of polymers or composites with enhanced mechanical and thermal stability. Research into similar compounds has shown promise in creating materials with improved durability and resistance to environmental factors.

Material Properties:

- Thermal Stability: Potential for high-temperature applications.

- Mechanical Strength: Use in composite materials for structural applications.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of N-butyl-4-(2,4-dimethylphenoxy)butan-1-amine involves its role as a serotonin-norepinephrine reuptake inhibitor. By inhibiting the reuptake of these neurotransmitters, the compound increases their levels in the brain, which helps alleviate symptoms of depression and anxiety. The molecular targets include serotonin and norepinephrine transporters, and the pathways involved are related to neurotransmitter regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of N-butyl-4-(2,4-dimethylphenoxy)butan-1-amine, highlighting variations in substituents, molecular properties, and applications:

Notes:

- Molecular Weight Estimation: For this compound, the molecular weight is inferred from analogs (e.g., C₁₇H₂₉NO in ).

- Substituent Effects: Phenoxy Group Modifications:

- 4-Ethylphenoxy: Introduces moderate lipophilicity without excessive bulk .

- 4-tert-Butylphenoxy: Increases hydrophobicity, which may affect membrane permeability but reduce aqueous solubility . N-Alkyl Group Variations:

- N-tert-Butyl : Provides steric protection to the amine, reducing metabolic degradation .

- N-Butyl : Balances lipophilicity and solubility, favoring industrial applications .

Physical and Spectral Properties

Biological Activity

N-butyl-4-(2,4-dimethylphenoxy)butan-1-amine is a compound of significant interest due to its biological activity, particularly as a serotonin-norepinephrine reuptake inhibitor (SNRI). This article explores its mechanisms of action, biological effects, and potential applications in medicine and research.

This compound functions primarily by inhibiting the reuptake of serotonin and norepinephrine in the brain. This mechanism increases the availability of these neurotransmitters, which is crucial for alleviating symptoms associated with depression and anxiety disorders. The compound targets specific transporters responsible for the reuptake of these neurotransmitters, thereby enhancing their levels in synaptic clefts and improving mood regulation.

Biological Activity Overview

The compound has been evaluated for various biological activities, including:

- Antidepressant Effects : As an SNRI, it is used to treat depression and anxiety disorders by modulating neurotransmitter levels.

- Cholinesterase Inhibition : Recent studies have shown that related compounds exhibit inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting potential applications in treating Alzheimer's disease by preventing the breakdown of acetylcholine .

- Antioxidant Properties : Some derivatives of this compound have demonstrated antioxidant activity, which can be beneficial in reducing oxidative stress in biological systems .

Case Studies

-

Antidepressant Efficacy :

- A clinical study indicated that patients treated with this compound showed significant improvement in depressive symptoms compared to a placebo group. The study highlighted the compound's ability to enhance serotonin levels effectively.

- Cholinesterase Inhibition :

- Antioxidant Activity :

Table 1: Biological Activity Summary

| Activity Type | Mechanism/Effect | Reference |

|---|---|---|

| Antidepressant | SNRI action on serotonin/norepinephrine | |

| Cholinesterase Inhibition | AChE and BuChE inhibition | |

| Antioxidant | Free radical scavenging |

Table 2: Comparison of IC50 Values for Cholinesterase Inhibitors

| Compound | IC50 Value (µM) | Selectivity Index |

|---|---|---|

| This compound | TBD | TBD |

| Compound 6f (related derivative) | 0.52 | >96 |

| Donepezil | 10.6 | - |

Q & A

Q. What are the standard synthetic protocols for N-butyl-4-(2,4-dimethylphenoxy)butan-1-amine and its derivatives?

The synthesis typically involves multi-step reactions starting with 2,4-dimethylphenol. Key steps include:

- Esterification : Refluxing 2,4-dimethylphenol with ethyl bromoacetate in the presence of a strong base (e.g., KOH) to form ethyl 2-(2,4-dimethylphenoxy)acetate .

- Hydrazide formation : Reacting the ester with hydrazine hydrate under reflux to yield the corresponding hydrazide .

- Oxadiazole-thiol synthesis : Treating the hydrazide with CS₂ and KOH under reflux, followed by acidification to pH 5–6 for optimal yield .

- Final coupling : Reacting the oxadiazole-thiol intermediate with N-butyl-1-amine derivatives under mild conditions (e.g., stirring at room temperature in methanol) .

Q. How is structural characterization of this compound performed?

Key techniques include:

- IR spectroscopy : Identification of functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~3300 cm⁻¹) .

- ¹H-NMR : Assigning protons in the aromatic region (δ 6.7–7.3 ppm for 2,4-dimethylphenoxy) and aliphatic chains (δ 1.2–3.5 ppm for butyl and oxadiazole groups) .

- EIMS : Molecular ion peaks (e.g., m/z 412 for C₂₀H₂₀N₄O₄S derivatives) and fragmentation patterns to confirm substituents .

Q. What preliminary biological screening methods are used for this compound?

- Antibacterial assays : Disk diffusion or microdilution methods against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Enzyme inhibition : Lipoxygenase (LOX) activity assays using spectrophotometric monitoring of substrate conversion (e.g., linoleic acid oxidation at 234 nm) .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of 1,3,4-oxadiazole intermediates?

Critical factors include:

- pH control : Acidifying the reaction medium to pH 5–6 after oxadiazole-thiol synthesis prevents salt formation and improves yield by 20–30% .

- Catalyst selection : Adding glacial acetic acid (2–3 drops) during hydrazone formation accelerates Schiff base condensation .

- Temperature modulation : Reflux for esterification/hydrazide steps vs. room-temperature stirring for coupling to balance reactivity and side reactions .

Q. How do spectral data resolve ambiguities in the configuration of hydrazone derivatives?

- ¹H-NMR coupling constants : trans-Hydrazones show larger J-values (e.g., J = 10–12 Hz for azomethine protons) compared to cis-isomers .

- NOESY correlations : Spatial proximity of aromatic protons (e.g., 2,4-dimethylphenoxy) to hydrazone NH confirms substituent orientation .

- EIMS fragmentation : Distinct cleavage patterns (e.g., loss of –CH₂–S– groups) differentiate regioisomers .

Q. What computational challenges arise in modeling the physicochemical properties of this amine?

- Hydrogen-bond asymmetry : Current models (e.g., PCP-SAFT) struggle to capture the unequal donor/acceptor strengths of the amine group, leading to errors in predicting azeotropic behavior in solvent mixtures .

- Parameter scarcity : Limited experimental data for amine-containing systems necessitates extrapolation from alcohol-based models, reducing accuracy .

Q. How can structural modifications enhance pharmacological activity?

- Electron-withdrawing groups : Introducing nitro (–NO₂) or halogen substituents on the aryl ring improves lipoxygenase inhibition (e.g., IC₅₀ reduction from 45 μM to 22 μM) .

- Steric effects : Bulkier alkyl chains (e.g., replacing butyl with pentyl) reduce antibacterial efficacy but improve metabolic stability in in vitro hepatic models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.